5-Cyclopentyl-1,3-thiazol-2-amine
CAS No.: 851233-57-3
Cat. No.: VC2823076
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851233-57-3 |
---|---|
Molecular Formula | C8H12N2S |
Molecular Weight | 168.26 g/mol |
IUPAC Name | 5-cyclopentyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C8H12N2S/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) |
Standard InChI Key | IRFQAEMTMPWQPW-UHFFFAOYSA-N |
SMILES | C1CCC(C1)C2=CN=C(S2)N |
Canonical SMILES | C1CCC(C1)C2=CN=C(S2)N |
Introduction
Physical and Chemical Properties
Structural Characteristics
5-Cyclopentyl-1,3-thiazol-2-amine features a thiazole core with a cyclopentyl substituent at position 5 and an amino group at position 2. The thiazole ring consists of a five-membered heterocycle containing one sulfur atom and one nitrogen atom in a 1,3-relationship. The cyclopentyl group, a five-membered carbocyclic ring, is directly attached to the carbon at position 5 of the thiazole ring . This structural arrangement provides the compound with unique electronic and steric properties that influence its chemical reactivity and biological activities.
Molecular Properties
Table 1 summarizes the key molecular properties of 5-Cyclopentyl-1,3-thiazol-2-amine based on available data:
Synthesis Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis represents the most common and efficient method for preparing 5-Cyclopentyl-1,3-thiazol-2-amine and other 2-aminothiazole derivatives. This classic synthetic approach involves the reaction between a thiourea and an α-haloketone . For the synthesis of 5-Cyclopentyl-1,3-thiazol-2-amine, the reaction typically involves thiourea and a suitable α-bromoketone containing a cyclopentyl group.
The mechanism proceeds through the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. This synthetic methodology is well-established and provides access to a wide range of thiazole derivatives with various substituents. As described in the literature, "Isothiocyanatocyclopentane was synthesized from the commercially available cyclopentylamine using a procedure reported by Munch et al. Treatment of isothiocyanates with ammonia afforded N-substituted thioureas" .
General Synthetic Route
The typical synthetic route for 5-Cyclopentyl-1,3-thiazol-2-amine follows these steps:
-
Preparation of the appropriate α-bromoketone containing the cyclopentyl group
-
Reaction of the α-bromoketone with thiourea in an appropriate solvent (commonly ethanol)
-
Heating the reaction mixture under reflux for a specified period
-
Isolation and purification of the final product
This procedure is consistent with the general synthetic methods described for similar compounds: "The 2-aminothiazole derivatives were synthesised via the routes shown in scheme 1. Benzonitriles on hydrolyses with a mixture of acids gave corresponding benzoic acid. Treatment of the acid with thionyl chloride yielded the acid chloride which on further reaction with hydroxylamine hydrochloride and triethylamine gave Wienreb amide" .
Alternative Synthesis Methods
While the Hantzsch thiazole synthesis remains the most widely used method, alternative approaches have been developed for the synthesis of 2-aminothiazole derivatives, which could potentially be applied to the synthesis of 5-Cyclopentyl-1,3-thiazol-2-amine:
-
Reaction of isothiocyanates with α-aminoketones
-
Cyclization of thioamides with α-haloketones
-
Microwave-assisted synthesis for shorter reaction times and potentially higher yields
A recent development in thiazole synthesis was highlighted in the literature: "This study introduces a sustainable and pioneering cascade synthesis of 1,3-thiazolidine derivatives under eco-friendly conditions. The methodology transcends traditional approaches yielding complex novel compounds with unique N,S-heterocyclic structures" . Such sustainable approaches represent an important direction for future synthetic methods.
Purification and Characterization
After synthesis, 5-Cyclopentyl-1,3-thiazol-2-amine typically requires purification to remove reaction by-products and unreacted starting materials. Common purification methods include:
-
Recrystallization from suitable solvents
-
Column chromatography using appropriate solvent systems
-
Filtration and washing procedures
The purified compound can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm its structure and purity. These characterization data are essential for establishing the identity and quality of the synthesized compound for further studies.
Biological Activities
Structure-Activity Relationships
Studies on related 2-aminothiazole derivatives have provided insights into the structure-activity relationships that may apply to 5-Cyclopentyl-1,3-thiazol-2-amine. Key findings include:
-
The thiazole ring is essential for biological activity, serving as a critical pharmacophore
-
The amino group at position 2 plays a significant role in biological target interactions
-
The nature and position of substituents on the thiazole ring significantly influence activity
-
Lipophilic groups, such as the cyclopentyl moiety, often enhance biological activity
As noted in the literature: "Bearing in mind the previously observed relationship between the presence of large hydrophobic groups in the molecule and the inhibition of 11β-HSD1 activity, we decided to synthesize a series of 2-cyclopentylamino derivatives of thiazol-4(5H)-one" . This highlights the importance of the cyclopentyl group in determining biological activity profiles.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds structurally related to 5-Cyclopentyl-1,3-thiazol-2-amine have been reported in the literature. Table 2 presents a comparative analysis of these compounds:
Effect of Structural Modifications
The effects of structural modifications on the properties and activities of 2-aminothiazole derivatives have been studied extensively. Specific observations relevant to 5-Cyclopentyl-1,3-thiazol-2-amine include:
-
Repositioning of the cyclopentyl group from position 5 to position 4 (as in 4-Cyclopentyl-1,3-thiazol-5-amine) may alter binding orientation and target selectivity
-
Changing the heterocyclic core (as in 5-Cyclopentyl-1,3,4-thiadiazol-2-amine) modifies electronic properties and potential binding interactions
-
Introduction of additional substituents (as in 4-Cyclopentyl-5-methyl-1,3-thiazol-2-amine) can influence lipophilicity and steric interactions
-
Modification of the attachment mode of the cyclopentyl group (as in 2-(Cyclopentylamino)thiazol-4(5H)-one) affects spatial orientation and potential target interactions
These structure-activity relationships provide valuable insights for the rational design and optimization of 5-Cyclopentyl-1,3-thiazol-2-amine derivatives with enhanced biological activities.
Importance of the Thiazole Core
The thiazole ring serves as a critical pharmacophore in numerous bioactive compounds. Its specific electronic and steric properties contribute significantly to biological activity. The presence of both nitrogen and sulfur atoms in the heterocycle enables various interactions with biological targets, including hydrogen bonding, π-π interactions, and coordination with metal ions in enzymatic active sites .
Studies on 2-aminothiazole derivatives have demonstrated that modifications to the thiazole core often result in altered biological activity profiles, underscoring the importance of this heterocyclic system in determining both the potency and selectivity of these compounds. The specific arrangement of atoms in the thiazole ring of 5-Cyclopentyl-1,3-thiazol-2-amine provides a unique electronic distribution that influences its interactions with biological targets.
Recent Research and Future Directions
Current Research Trends
Recent research involving thiazole derivatives, including those with cycloalkyl substituents like 5-Cyclopentyl-1,3-thiazol-2-amine, has focused on several key areas:
-
Development of novel synthetic methodologies, including green chemistry approaches and microwave-assisted synthesis
-
Exploration of antimicrobial potential, particularly against drug-resistant pathogens
-
Investigation of anticancer properties and potential mechanisms of action
-
Design of enzyme inhibitors for metabolic and inflammatory disorders
As highlighted in the literature, "This study introduces a sustainable and pioneering cascade synthesis of 1,3-thiazolidine derivatives under eco-friendly conditions" , reflecting the current emphasis on developing more environmentally friendly synthetic methods for these compounds. This trend toward sustainable chemistry represents an important direction for future research on 5-Cyclopentyl-1,3-thiazol-2-amine.
Challenges and Opportunities
Despite the promising biological activities of 5-Cyclopentyl-1,3-thiazol-2-amine and related compounds, several challenges remain in their development as therapeutic agents:
-
Optimization of pharmacokinetic properties, including solubility, bioavailability, and metabolic stability
-
Enhancement of selectivity to minimize off-target effects
-
Development of more efficient and sustainable synthetic routes
-
Elucidation of specific mechanisms of action for observed biological activities
Addressing these challenges presents opportunities for further research and development of 5-Cyclopentyl-1,3-thiazol-2-amine and related compounds as potential therapeutic agents. The unique structural features of this compound provide a valuable template for the design of novel bioactive molecules with improved properties.
Future Research Directions
Based on the current state of research, several promising directions for future studies on 5-Cyclopentyl-1,3-thiazol-2-amine include:
-
Detailed structure-activity relationship studies to optimize biological activity
-
Investigation of specific molecular targets and mechanisms of action
-
Development of more efficient and environmentally friendly synthetic methods
-
Exploration of combination therapies, particularly for antimicrobial and anticancer applications
-
Design and synthesis of prodrugs to improve pharmacokinetic properties
As research continues to advance, 5-Cyclopentyl-1,3-thiazol-2-amine may serve as a valuable template for the development of novel therapeutic agents across multiple disease areas. The interdisciplinary nature of this research highlights the importance of collaboration between synthetic chemists, medicinal chemists, biochemists, and pharmacologists in advancing our understanding of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume